molecular formula C6H5ClFN B2936277 3-Chloro-2-fluoro-6-methylpyridine CAS No. 1227574-35-7

3-Chloro-2-fluoro-6-methylpyridine

Cat. No.: B2936277
CAS No.: 1227574-35-7
M. Wt: 145.56
InChI Key: JRJAFDDPOQNOOV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClFN. It is a fluorinated building block commonly used in organic synthesis and various industrial applications. The compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.

Biochemical Pathways

Fluoropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in the formation of carbon-carbon bonds in biochemical pathways.

Pharmacokinetics

Its molecular weight is 14556 , which could influence its absorption and distribution

Result of Action

Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it may contribute to the therapeutic effects of these compounds.

Action Environment

The action of 3-Chloro-2-fluoro-6-methylpyridine can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , suggesting that its stability could be affected by temperature. Additionally, its reactivity in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a transition metal catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-methylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . This method yields the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of phase-transfer catalysts and controlled temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Chloro-2-fluoro-6-methylpyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-6-methylpyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-methylpyridine

Uniqueness

3-Chloro-2-fluoro-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and makes it a versatile building block in organic synthesis. Compared to similar compounds, it offers a unique combination of electronic and steric effects that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

3-chloro-2-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJAFDDPOQNOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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